molecular formula C12H19NO4 B2943077 Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate CAS No. 2445790-68-9

Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate

Cat. No.: B2943077
CAS No.: 2445790-68-9
M. Wt: 241.287
InChI Key: PRGAFHREJRKBHP-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by its spiro[34]octane core, which is fused with an oxo and oxaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary from dichloromethane to tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine: In medicine, the compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the spirocyclic structure.

    Tert-butyl N-methylcarbamate: Another carbamate derivative with a different substituent on the nitrogen atom.

    Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: A related spirocyclic compound with a sulfur atom in the ring.

Uniqueness: Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions, making it a versatile compound in various fields .

Properties

IUPAC Name

tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-7-16-12(9(8)14)5-4-6-12/h8H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAFHREJRKBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2(C1=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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